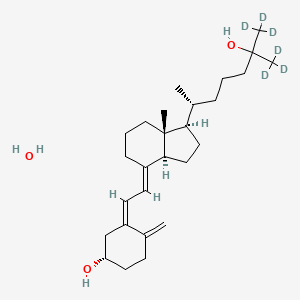
Calcifediol-d6 (monohydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcifediol-d6 (monohydrate) is a deuterium-labeled form of calcifediol, which is a major circulating metabolite of vitamin D3. This compound is used primarily in scientific research to study the metabolism and function of vitamin D. The deuterium labeling allows for precise tracking and analysis in various biochemical assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcifediol-d6 (monohydrate) typically involves the deuteration of calcifediol. This process includes the introduction of deuterium atoms into the calcifediol molecule, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of calcifediol-d6 (monohydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and consistent incorporation of deuterium atoms. The final product is then purified and crystallized to obtain the monohydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Calcifediol-d6 (monohydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of calcifediol-d6 can lead to the formation of calcitriol-d6, the active form of vitamin D3.
Applications De Recherche Scientifique
Calcifediol-d6 (monohydrate) is widely used in scientific research due to its ability to serve as a tracer in metabolic studies. Its applications include:
Chemistry: Used to study the metabolic pathways of vitamin D and its derivatives.
Biology: Used in cell culture studies to investigate the effects of vitamin D on cellular functions.
Medicine: Used in clinical research to understand the pharmacokinetics and pharmacodynamics of vitamin D analogs.
Industry: Used in the development of vitamin D supplements and fortified foods.
Mécanisme D'action
Calcifediol-d6 (monohydrate) exerts its effects by binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then regulates the expression of various genes involved in calcium and phosphate homeostasis. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcifediol: The non-deuterated form of calcifediol, used in similar research applications.
Uniqueness
Calcifediol-d6 (monohydrate) is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed metabolic pathways of vitamin D is crucial.
Propriétés
Formule moléculaire |
C27H46O3 |
|---|---|
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate |
InChI |
InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3D3,4D3; |
Clé InChI |
WRLFSJXJGJBFJQ-UQNRKMJUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O.O |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


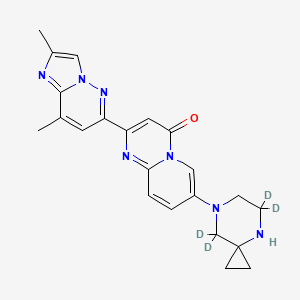
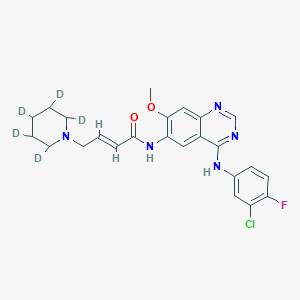
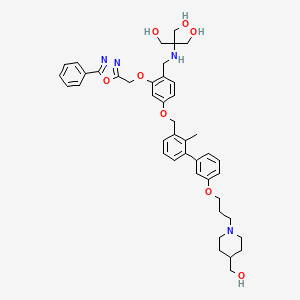
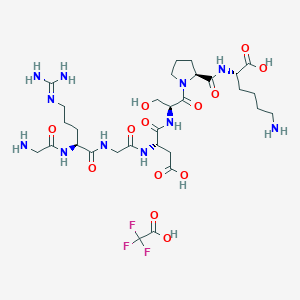
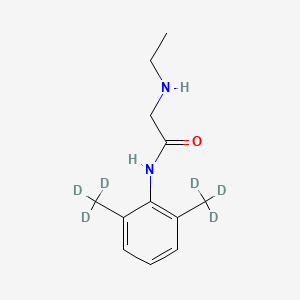
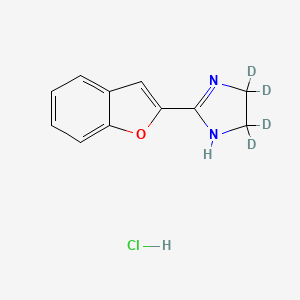
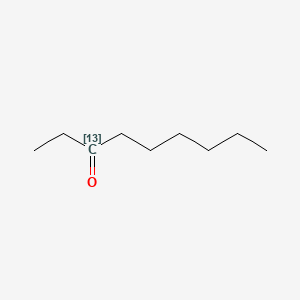

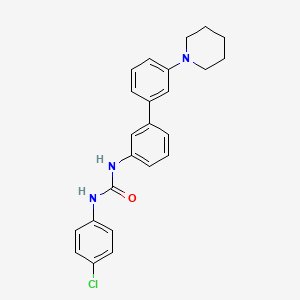

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
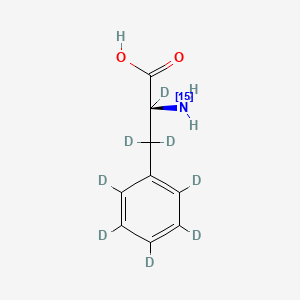
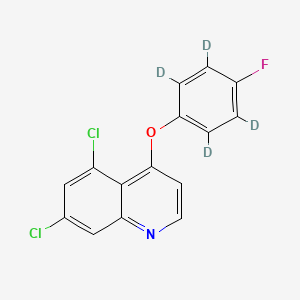
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)
